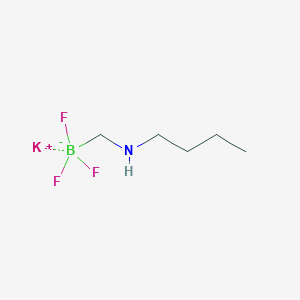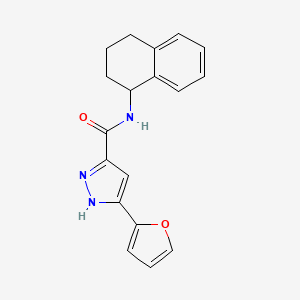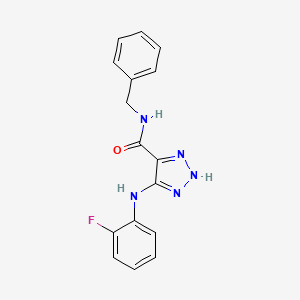![molecular formula C22H11Cl3N2O3 B14106023 7-Chloro-1-(3,4-dichlorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106023.png)
7-Chloro-1-(3,4-dichlorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1-(3,4-dichlorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a complex structure with multiple rings and chlorine substituents, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(3,4-dichlorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials might include 3,4-dichlorobenzene, pyridine, and various reagents to form the chromeno and pyrrole rings. Common synthetic methods could involve:
Cyclization reactions: to form the chromeno and pyrrole rings.
Chlorination reactions: to introduce chlorine atoms at specific positions.
Condensation reactions: to link different parts of the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include:
Batch or continuous flow reactors: to control reaction conditions precisely.
Purification techniques: such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-1-(3,4-dichlorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or alter its electronic properties.
Reduction: Reduction reactions could be used to remove chlorine atoms or reduce double bonds.
Substitution: Halogen atoms (chlorine) can be substituted with other groups such as alkyl, aryl, or functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Organometallic reagents like Grignard reagents (RMgX), nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated or hydrogenated derivatives.
Substitution: Formation of new derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.
Biology: Investigating its biological activity, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine: Potential development as a pharmaceutical agent for treating specific diseases.
Industry: Use as an intermediate in the production of dyes, pigments, or other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Chloro-1-(3,4-dichlorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific biological or chemical activity. Generally, it could involve:
Molecular targets: Binding to specific proteins, enzymes, or receptors.
Pathways involved: Modulating signaling pathways, inhibiting enzyme activity, or altering gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-1-(3,4-dichlorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: can be compared with other heterocyclic compounds with similar structures, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of rings and substituents, which may impart distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C22H11Cl3N2O3 |
|---|---|
Molekulargewicht |
457.7 g/mol |
IUPAC-Name |
7-chloro-1-(3,4-dichlorophenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H11Cl3N2O3/c23-12-5-7-16-13(10-12)20(28)18-19(11-4-6-14(24)15(25)9-11)27(22(29)21(18)30-16)17-3-1-2-8-26-17/h1-10,19H |
InChI-Schlüssel |
FLDDRCOVHDVZQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=C(C=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14105955.png)
![2-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B14105963.png)
![tert-butyl 4-[bis[1-(2-nitrophenyl)ethoxy]phosphoryloxymethyl]-2,2-dimethyl-5-pentadec-1-enyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14105975.png)

![7-[(4-chlorobenzyl)oxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4H-chromen-4-one](/img/structure/B14105982.png)
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105987.png)
![benzyl 2-(8-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14105996.png)
![6-(4-Ethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14106015.png)

![9-(4-ethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106027.png)
![5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14106035.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106041.png)


